molecular formula C11H21F5SSi B1313789 Pentafluoro[(triisopropylsilyl)ethynyl]sulfur CAS No. 474668-34-3

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur

Cat. No.: B1313789
CAS No.: 474668-34-3
M. Wt: 308.43 g/mol
InChI Key: OHFCQWVMVRPEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is a chemical compound with the empirical formula C11H21F5SSi. It contains a total of 39 atoms, including 21 hydrogen atoms, 11 carbon atoms, 1 sulfur atom, and 5 fluorine atoms

Scientific Research Applications

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur has several scientific research applications, including:

Safety and Hazards

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur typically involves the reaction of triisopropylsilylacetylene with sulfur pentafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different sulfur-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield simpler sulfur compounds.

Comparison with Similar Compounds

Similar Compounds

    Triisopropylsilylacetylene: A precursor in the synthesis of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur.

    Sulfur Pentafluoride: Another precursor used in the synthesis.

    Pentafluorosulfanyl Compounds: Compounds with similar fluorinated sulfur groups.

Uniqueness

This compound is unique due to its combination of a triisopropylsilyl group and a pentafluorosulfur group. This combination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4,11(5)6)8-7-17(12,13,14,15)16/h9-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFCQWVMVRPEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CS(F)(F)(F)(F)F)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475764
Record name Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474668-34-3
Record name Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(Triisopropylsilyl)acetylene]sulfur pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes Pentafluoro[(triisopropylsilyl)ethynyl]sulfur a valuable reagent in organofluorine chemistry?

A1: this compound (TASP) is a valuable reagent because it offers a bench-top method to access diverse aliphatic and vinylic pentafluorosulfanylated building blocks. [, ] Traditionally, synthesizing these SF5-containing compounds required specialized equipment and hazardous reagents. TASP simplifies this process, making it accessible to a broader range of researchers. []

Q2: How does the structure of this compound enable its use in synthesizing specific compounds?

A2: The structure of this compound allows for a two-step reaction sequence: protodesilylation followed by either hydroamination or hydrothiolation. [, ] This enables the preparation of α-SF5-enamines [] and β-pentafluorosulfanylated vinyl sulfides. [] These reactions show remarkable selectivity, attributed to the specific reactivity of intermediates formed during the process. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.